molecular formula C21H21N3O2 B11147682 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11147682
M. Wt: 347.4 g/mol
InChI Key: CHISHWNEMZRWOF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core linked via a butanamide chain to a 2,3-dihydro-1H-inden-2-yl group. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and anticancer activity . The compound’s synthesis likely involves amide coupling between a quinazolinone derivative and a functionalized indenyl intermediate, paralleling methods described for related quinazolinone analogs .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H21N3O2/c25-20(23-17-12-15-6-1-2-7-16(15)13-17)10-5-11-24-14-22-19-9-4-3-8-18(19)21(24)26/h1-4,6-9,14,17H,5,10-13H2,(H,23,25)

InChI Key

CHISHWNEMZRWOF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates the structural, physicochemical, and functional differences between the target compound and its analogs.

Structural and Functional Group Analysis

Compound Name Key Functional Groups Molecular Formula (Estimated) Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone, amide, indenyl C21H21N3O2 ~347 Rigid indenyl group; balanced lipophilicity for membrane penetration
N-(2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 14) Quinazolinone, benzamide, long alkyl chain C33H46N4O3 ~570 High lipophilicity due to heptadecyl chain; limited aqueous solubility
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid Carboxylic acid, indenyl, ketone C13H14O3 218.25 Acidic carboxylic group; potential for salt formation

Physicochemical Properties

  • Lipophilicity : The target compound’s indenyl group provides moderate lipophilicity, contrasting with the highly lipophilic heptadecyl chain in Compound 14 and the polar carboxylic acid in ’s compound. This balance may optimize bioavailability .
  • Hydrogen Bonding: The target’s amide and quinazolinone groups enable hydrogen bonding (amide NH: donor; carbonyl O: acceptor), though weaker than the carboxylic acid in ’s compound. This impacts solubility and protein-binding interactions .
  • Acid-Base Behavior: Unlike the acidic 4-oxobutanoic acid (pKa ~4–5), the target’s amide group (pKa ~0–1) remains neutral under physiological conditions, reducing ionization-related solubility issues .

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